molecular formula C17H15F3N4O3S B2614300 N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide CAS No. 1448028-96-3

N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide

Cat. No. B2614300
CAS RN: 1448028-96-3
M. Wt: 412.39
InChI Key: CTRRIMRYPHOSBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, N-(Pyridin-2-yl)amides have been synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions . The reaction was carried out in toluene via C–C bond cleavage promoted by I2 and TBHP, and the reaction conditions were mild and metal-free .


Chemical Reactions Analysis

As mentioned in the synthesis analysis, N-(Pyridin-2-yl)amides have been synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions . The reaction was carried out in toluene via C–C bond cleavage promoted by I2 and TBHP .

Scientific Research Applications

Synthesis and Potential Therapeutic Applications

N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide and its derivatives have been the subject of extensive research due to their wide range of potential therapeutic applications. These compounds have been synthesized and characterized, with studies focusing on their potential as anti-inflammatory, analgesic, antioxidant, anticancer, and antiviral agents. For instance, a study by Küçükgüzel et al. (2013) synthesized a series of novel derivatives and evaluated their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV NS5B RNA-dependent RNA polymerase (RdRp) activities. The findings indicated that certain compounds exhibited significant anti-inflammatory and analgesic activities without causing tissue damage in liver, kidney, colon, and brain compared to controls or celecoxib, suggesting their potential to be developed into therapeutic agents (Küçükgüzel et al., 2013).

Antimicrobial Properties

Another area of research has been the exploration of antimicrobial potential. Chandak et al. (2013) reported the synthesis and biological evaluation of a library of pyrazolo[3,4-b]pyridines bearing benzenesulfonamide moiety, which were screened for antibacterial and antifungal activities. This study highlights the compound's potential in addressing pathogenic bacterial and fungal infections, demonstrating significant antimicrobial properties against various strains (Chandak et al., 2013).

Catalytic Applications and Ligand Properties

Research has also delved into the catalytic applications and ligand properties of these compounds. For example, Ruff et al. (2016) synthesized N-(2-(Pyridin-2-yl)ethyl)benzenesulfonamide derivatives and assessed them for transfer hydrogenation of ketones, showcasing their efficiency as precatalysts in catalysis experiments conducted in air without the need for dried and degassed substrates or basic additives, indicating their versatility and potential in chemical synthesis and industrial applications (Ruff et al., 2016).

Molecular and Supramolecular Structures

The study of molecular and supramolecular structures of these compounds has provided insights into their potential for metal coordination and pharmaceutical design. Jacobs et al. (2013) detailed the structures of various N-[2-(pyridin-2-yl)ethyl]-derivatives, revealing their hydrogen bonding capabilities and potential for forming dimers, layers, and chains, which could influence their pharmacokinetic properties and efficacy as drugs (Jacobs et al., 2013).

properties

IUPAC Name

N-[2-(3-pyridin-2-ylpyrazol-1-yl)ethyl]-4-(trifluoromethoxy)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F3N4O3S/c18-17(19,20)27-13-4-6-14(7-5-13)28(25,26)22-10-12-24-11-8-16(23-24)15-3-1-2-9-21-15/h1-9,11,22H,10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTRRIMRYPHOSBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NN(C=C2)CCNS(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F3N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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